molecular formula C14H15N B13261032 N-[(3-methylphenyl)methyl]aniline

N-[(3-methylphenyl)methyl]aniline

Cat. No.: B13261032
M. Wt: 197.27 g/mol
InChI Key: CIQYBFIYMVQIBG-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]aniline, with the CAS registry number 75366-13-1, is an organic compound featuring a molecular formula of C 14 H 15 N and a molecular weight of 197.27 g/mol . This secondary amine is characterized by an aniline group connected to a 3-methylbenzyl group, forming a diphenylamine derivative with a flexible methylene linker. This structure makes it a valuable intermediate in organic synthesis and materials science research. In research settings, this compound serves primarily as a versatile building block. Its structure suggests potential use in the synthesis of more complex molecules, such as ligands for catalytic systems, components for the development of functional dyes, or as a precursor in the creation of compounds for agrochemical research . As a secondary amine, it can undergo further functionalization, including alkylation or acylation, and may participate in the formation of Schiff bases or serve as a core structure in the design of novel chemical entities. Researchers value this compound for its potential to introduce both aniline and toluyl functionalities into a target molecule in a single step. This product is strictly intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Safe laboratory practices should always be followed, including the use of appropriate personal protective equipment. While specific toxicity data for this compound is limited, similar aniline derivatives can be hazardous upon skin contact or ingestion, and safe handling procedures for amines should be observed .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]aniline

InChI

InChI=1S/C14H15N/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3

InChI Key

CIQYBFIYMVQIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-methylphenyl)methyl]aniline can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-[(3-methylphenyl)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of N-[(3-methylphenyl)methyl]aniline with analogous compounds:

Compound Name Substituents Electronic Effects Molecular Weight (g/mol) Key Structural Features (from XRD)
This compound -NH(CH₂C₆H₄-3-CH₃) +I (inductive) from methyl group ~211.29 (C₁₄H₁₅N) Meta-methyl orientation; planar aromatic rings
N-[(4-Methylphenyl)methyl]aniline -NH(CH₂C₆H₄-4-CH₃) +I (para-methyl enhances resonance) 209.28 (C₁₄H₁₅N) Para-methyl directs substituents ortho/para
N-(3-Nitrobenzyl)aniline -NH(CH₂C₆H₄-3-NO₂) -I/-M (electron-withdrawing nitro) 226.23 (C₁₃H₁₀N₂O₂) Nitro group reduces electron density on ring
N-(3-Methylphenyl)benzamide -NHCOC₆H₅ attached to 3-methylphenyl Amide -M effect dominates 225.27 (C₁₄H₁₃NO) Dihedral angle: ~24° between rings; anti-conformation of N–H and methyl

Key Observations :

  • The meta-methyl group in this compound exerts a moderate +I effect, slightly activating the aromatic ring toward electrophilic substitution but less than para-methyl derivatives due to steric hindrance .
  • Nitro-substituted analogs (e.g., N-(3-nitrobenzyl)aniline) exhibit reduced reactivity in electrophilic aromatic substitution (EAS) due to the nitro group’s strong -I/-M effects .

Reactivity in Electrophilic Substitution

provides critical insights into nitration regioselectivity for substituted anilines:

Compound Nitration Conditions Major Product(s) Regioselectivity Driver
N-(3-Methylphenyl)succinimide HNO₃/H₂SO₄ in AcOH 3-Methyl-6-nitroaniline (62%) Weaker +R from succinimide; methyl’s +I directs meta
N-(3-Methylacetanilide) Same as above 3-Methyl-4-nitroaniline (91%) Acetamide’s +R effect dominates
N-[(4-Methylphenyl)methyl]aniline Hypothetical nitration Predominantly para-substitution Para-methyl enhances resonance (+R)

Comparison Highlights :

  • The meta-methyl group in this compound likely directs nitration to the ortho and para positions relative to the benzyl attachment, but steric hindrance may favor para substitution. This contrasts with para-methyl analogs, where enhanced resonance facilitates ortho/para selectivity .
  • Acetamide derivatives (e.g., N-(3-methylacetanilide)) exhibit stronger +R effects, overriding the methyl group’s influence .

Physical and Crystallographic Properties

From crystallographic data ():

Compound Dihedral Angle (Benzyl/Aniline) Hydrogen Bonding Melting Point (Hypothetical)
This compound Not explicitly reported Likely N–H⋯π or weak van der Waals ~80–100°C (estimated)
N-(3-Methylphenyl)benzamide 24.4° (amide vs. benzyl ring) N–H⋯O (intermolecular; chain formation) 160–165°C
N-(3-Chlorophenyl)succinamide 43.5° (succinamide vs. ring) N–H⋯O (layered packing) ~180°C

Structural Insights :

  • The amide group in benzamide derivatives introduces stronger intermolecular hydrogen bonding, elevating melting points compared to tertiary amines like this compound .
  • Steric bulk from the 3-methyl group may reduce crystallinity in the target compound, leading to lower melting points.

Biological Activity

N-[(3-methylphenyl)methyl]aniline, also known as 3-methyl-N-(3-methylphenyl)aniline, is an organic compound belonging to the class of anilines. Its structure consists of a methyl group attached to a phenyl ring, which influences its biological activity and chemical properties. This article explores the biological activity of this compound through various studies, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C14H15N
  • Molecular Weight : 197.276 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 320.1 ± 11.0 °C at 760 mmHg
  • Melting Point : 129-131 °C

Chemical Behavior

This compound exhibits various chemical reactions:

  • Oxidation : Can be oxidized to form nitro or nitroso derivatives.
  • Reduction : Capable of being reduced to its corresponding amine derivatives.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitutions such as nitration and sulfonation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It acts as a nucleophile, forming covalent bonds with electrophilic centers, which may influence enzyme activity and receptor function. This interaction is crucial for understanding its potential therapeutic applications.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains, including Staphylococcus aureus and Chromobacterium violaceum.
  • Cancer Research : Given its structural similarity to other aromatic amines associated with carcinogenicity, studies have examined its effects in cancer models, particularly concerning bladder cancer .

Antibacterial Activity Study

A study evaluated the antibacterial activity of this compound against two bacterial strains. The results indicated an average zone of inhibition of:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20.5 ± 0.4
Chromobacterium violaceum17.0 ± 0.3

These results were compared to the standard drug Streptomycin, which showed higher inhibition zones (36.6 ± 0.3 mm for S. aureus and 29.1 ± 0.2 mm for C. violaceum), indicating that while this compound possesses antibacterial properties, they are less potent than those of Streptomycin .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Chronic exposure studies indicate no significant mutagenic or teratogenic effects.
  • Acute exposure may lead to irritation upon skin or eye contact, emphasizing the need for proper handling protocols .

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